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Compound of Interest

Compound Name: DM-Nitrophen tertasodium

Cat. No.: B13915061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DM-Nitrophen, a

photolabile calcium chelator, for precise spatial and temporal control of intracellular calcium

concentrations. This technique, known as "calcium uncaging," is a powerful tool for

investigating a wide range of calcium-dependent cellular processes.

Introduction to DM-Nitrophen
DM-Nitrophen is a light-sensitive molecule that exhibits a high affinity for calcium ions in its

"caged" state.[1][2] Upon illumination with ultraviolet (UV) light, it undergoes rapid photolysis,

breaking down into products with a significantly lower affinity for calcium.[1][2] This process

results in a rapid and localized increase in the free calcium concentration, mimicking

physiological calcium signals.[1] DM-Nitrophen is particularly favored for experiments requiring

large and fast jumps in calcium concentration due to its favorable kinetic properties.[1]

However, a critical consideration when using DM-Nitrophen in cellular experiments is its

significant affinity for magnesium ions (Mg²⁺), which are present at millimolar concentrations in

the cytoplasm.[1][3] This can lead to the release of a mixture of Ca²⁺ and Mg²⁺ upon

photolysis, potentially complicating the interpretation of experimental results.[3]
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The following table summarizes the key quantitative properties of DM-Nitrophen, crucial for

designing and interpreting calcium uncaging experiments.

Property Value Reference

Ca²⁺ Dissociation Constant

(Kd) - Before Photolysis
~5 nM [1]

Ca²⁺ Dissociation Constant

(Kd) - After Photolysis
~3 mM [1]

Mg²⁺ Dissociation Constant

(Kd) - Before Photolysis
~2.5 µM [3]

Quantum Yield for Ca²⁺

Release
0.18 [1][2]

Photolysis Rate 1.1 x 10⁴ – 8 x 10⁴ s⁻¹ [1]

Uncaging Time Constant (fast) ~75 µs [4]

Uncaging Time Constant

(slow)
~1.0 ms [4]

Optimal Excitation Wavelength

(One-Photon)
~347-355 nm (UV) [2][5]

Optimal Excitation Wavelength

(Two-Photon)
~720-740 nm [6][7]

Mechanism of Action: Calcium Uncaging
The process of calcium uncaging with DM-Nitrophen is initiated by the absorption of a photon,

leading to a conformational change and subsequent cleavage of the molecule. This releases

the bound calcium ion.
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Caption: Photolysis of the DM-Nitrophen-Ca²⁺ complex.

Experimental Protocols
Preparation of DM-Nitrophen Stock Solution

Dissolve DM-Nitrophen: Dissolve the potassium salt of DM-Nitrophen in a calcium-free buffer

(e.g., containing 100 mM KCl, 10 mM HEPES, pH 7.2) to a desired stock concentration (e.g.,

10 mM).

Calcium Loading: To load DM-Nitrophen with calcium, add a precise amount of a standard

CaCl₂ solution. The amount of CaCl₂ to add will depend on the desired final free Ca²⁺

concentration and the presence of other buffers. It is often desirable to have a slight excess

of DM-Nitrophen to buffer the resting Ca²⁺ concentration at a low level.

Aliquot and Store: Aliquot the stock solution into small, light-protected tubes and store at

-20°C or below. Avoid repeated freeze-thaw cycles.

Loading Cells with DM-Nitrophen
The most common method for introducing DM-Nitrophen into cells is via a patch pipette during

whole-cell patch-clamp recordings.
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Prepare Internal Solution: Prepare a standard internal (pipette) solution for your specific cell

type.

Add DM-Nitrophen: Add the Ca²⁺-loaded DM-Nitrophen stock solution to the internal solution

to achieve the desired final concentration (typically 1-5 mM).

Include a Fluorescent Ca²⁺ Indicator: It is essential to include a fluorescent calcium indicator

(e.g., Fluo-4, Oregon Green BAPTA-5N) in the internal solution to monitor the changes in

intracellular calcium concentration upon uncaging.[1] The choice of indicator will depend on

the desired temporal resolution and Ca²⁺ affinity.

Patch-Clamp Recording: Establish a whole-cell recording configuration. Allow sufficient time

for the DM-Nitrophen and indicator to diffuse from the pipette into the cell (typically 5-15

minutes).

Photolysis of DM-Nitrophen
Photolysis can be achieved using either a brief, high-intensity flash of UV light or through two-

photon excitation for more localized uncaging.

4.3.1. UV Flash Photolysis

Light Source: Use a flash lamp system capable of delivering a brief (sub-millisecond) pulse

of UV light (e.g., a xenon arc flash lamp).

Wavelength Selection: Use appropriate filters to select the optimal wavelength for DM-

Nitrophen photolysis (~350 nm).

Light Delivery: Focus the UV light onto the cell or region of interest using the microscope

optics.

Control Flash Intensity and Duration: The amount of calcium released is proportional to the

intensity and duration of the UV flash. Calibrate the system to achieve the desired calcium

jump.

4.3.2. Two-Photon Uncaging

Laser Source: Use a mode-locked Ti:Sapphire laser tuned to ~720-740 nm.[6][7]
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Microscope: A laser-scanning confocal or multiphoton microscope is required to focus the

laser beam to a diffraction-limited spot.

Localized Release: The two-photon absorption process confines the uncaging to the focal

volume, allowing for highly localized calcium release within subcellular compartments.[8]

Control Laser Power and Dwell Time: The extent of uncaging is controlled by the laser power

and the duration the laser beam dwells on the target area.

Experimental Workflow
The following diagram illustrates a typical workflow for a calcium uncaging experiment using

DM-Nitrophen.

Prepare Ca²⁺-loaded
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Load Cell via Patch Pipette
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Deliver Photolysis Light Pulse
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Caption: General workflow for a DM-Nitrophen calcium uncaging experiment.

Important Considerations and Best Practices
Magnesium Interference: Be mindful of the high affinity of DM-Nitrophen for Mg²⁺.[1][3] In

experiments where Mg²⁺ dynamics are critical, consider using an alternative caged calcium

compound with higher selectivity for Ca²⁺ over Mg²⁺, such as NP-EGTA.[1]

Calibration: It is crucial to calibrate the amount of calcium released per light flash. This can

be done in vitro using a fluorescent Ca²⁺ indicator and solutions with known calcium

concentrations.

Photodamage: High-intensity UV light can be phototoxic to cells. Use the minimum light

intensity and duration necessary to achieve the desired calcium release. Two-photon

excitation can reduce phototoxicity outside the focal plane.

Buffering Effects: The presence of DM-Nitrophen and the fluorescent indicator will alter the

endogenous calcium buffering capacity of the cell. This should be taken into account when

interpreting the kinetics of the observed calcium transients.

pH Sensitivity: The calcium affinity of DM-Nitrophen can be pH-dependent. Ensure that the

pH of your experimental solutions is well-controlled.

By following these guidelines and protocols, researchers can effectively utilize DM-Nitrophen to

investigate the intricate roles of calcium signaling in a variety of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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